5-(Chloromethyl)-2-methoxyphenol
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Overview
Description
5-(Chloromethyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloromethyl group and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methoxyphenol typically involves the chloromethylation of 2-methoxyphenol. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of 2-methoxyphenol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing to optimize reaction conditions and improve yield. This method allows for better control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydrolysis, and amines for amination reactions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Reactions: Products include 5-(aminomethyl)-2-methoxyphenol, 5-(thiomethyl)-2-methoxyphenol, and 5-(hydroxymethyl)-2-methoxyphenol.
Oxidation Reactions: Products include 5-(chloromethyl)-2-methoxyquinone.
Reduction Reactions: The major product is 2-methoxyphenol.
Scientific Research Applications
5-(Chloromethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methoxyphenol involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Similar in structure but contains a furan ring instead of a benzene ring.
5-(Chloromethyl)isoxazole: Contains an isoxazole ring, which imparts different chemical properties.
2-Chloro-5-chloromethylthiazole: Contains a thiazole ring and two chlorine atoms, making it more reactive.
Uniqueness
5-(Chloromethyl)-2-methoxyphenol is unique due to the presence of both a chloromethyl and a methoxy group on a phenolic ring
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZKIDUBAFOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741764 |
Source
|
Record name | 5-(Chloromethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529502-39-4 |
Source
|
Record name | 5-(Chloromethyl)-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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